molecular formula C17H26N4O4 B2638307 ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1797260-16-2

ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2638307
CAS No.: 1797260-16-2
M. Wt: 350.419
InChI Key: WPBVHZSCGFRCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a piperidine moiety and a cyclopropyl substituent.

The synthesis of such compounds typically involves multi-step protocols, including cyclization reactions, amide couplings, and esterification. For example, highlights the use of general procedure G for synthesizing structurally related pyrazoline derivatives, involving flash chromatography and HPLC purification to achieve >95% purity .

Properties

IUPAC Name

ethyl 4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-3-25-15(23)7-6-14(22)20-10-8-12(9-11-20)16-18-19(2)17(24)21(16)13-4-5-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBVHZSCGFRCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring and a piperidine moiety, which are known to contribute to various biological activities. The presence of the cyclopropyl group may enhance its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit significant antimicrobial properties. For example, triazole derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound may share similar properties due to its structural components.

Anticancer Potential

Triazole derivatives have been explored for their anticancer activities. A study demonstrated that certain triazole-based compounds exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

Compounds containing triazole rings have also been linked to anti-inflammatory effects. They may modulate inflammatory cytokines and pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, impacting inflammation and immune responses.
  • Apoptosis Induction : The ability to trigger apoptosis in malignant cells is a significant aspect of the anticancer potential of such compounds.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives displayed inhibition zones greater than 15 mm at concentrations as low as 0.5 mM. This suggests that this compound may exhibit similar or enhanced activity due to its structural features .

Study 2: Anticancer Activity Evaluation

Another research highlighted the anticancer properties of triazole derivatives in human cancer cell lines (e.g., breast and lung cancer). The study reported IC50 values in the low micromolar range (10–20 µM), indicating significant cytotoxicity. The proposed mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity TypeReference StudyObserved EffectConcentration (mM)
Antimicrobial Inhibition of S. aureus0.5
Anticancer Cytotoxicity in cancer cell lines10–20
Anti-inflammatory Modulation of cytokinesVaries

Scientific Research Applications

Case Studies and Research Findings

Research has shown that compounds similar to ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate exhibit significant DPP-IV inhibitory activity. For instance, a study highlighted the synthesis and evaluation of various triazole derivatives as DPP-IV inhibitors, demonstrating their effectiveness in managing blood glucose levels in diabetic models .

Potential Antimicrobial Applications

In addition to its role as a DPP-IV inhibitor, this compound may also possess antibacterial properties. The presence of the triazole moiety is known to enhance antimicrobial activity against various pathogens.

Research Insights

Recent studies have focused on the antibacterial efficacy of triazole-containing compounds against resistant strains of bacteria. For example, derivatives with similar structures have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating that ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-y)piperidin-1-y)-4 oxobutanoate could be explored further for its potential in treating infections caused by antibiotic-resistant bacteria .

Summary of Applications

Application Description
DPP-IV Inhibition Used for managing type 2 diabetes mellitus by enhancing incretin hormone levels.
Antibacterial Activity Potential effectiveness against antibiotic-resistant bacteria due to triazole structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with other heterocyclic derivatives, particularly in its use of nitrogen-containing rings (triazole, piperidine) and electron-withdrawing groups (ketone, ester). Below is a comparison with three analogous compounds from the evidence:

Compound Core Structure Key Substituents Functional Groups Reported Purity
Ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate (Target) 1,2,4-triazole + piperidine Cyclopropyl, methyl, ester Ketone, ester Not reported
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) Pyrazoline + quinolinone Bromophenyl, phenyl, carboxylic acid Ketone, carboxylic acid >95% (HPLC)
Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate 1,2,4-triazole + thiazole Cyclopropyl, methyl, thiazole, ester Ketone, ester, amide Not reported
4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (26) Pyrazoline + quinolinone Dichlorophenyl, carboxylic acid Ketone, carboxylic acid >95% (HPLC)

Key Observations:

Triazole vs. Pyrazoline/Quinolinone Cores: The target compound’s 1,2,4-triazole ring (common in kinase inhibitors ) contrasts with the pyrazoline-quinolinone systems in compounds 24 and 26, which are often explored for anticancer activity .

Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to halogenated aryl groups in compounds 24 and 26 .

Functional Groups : The ester group in the target compound and compound improves membrane permeability relative to carboxylic acid derivatives (e.g., 24, 26) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization and coupling. A general procedure (e.g., "Program G" in ) involves reacting intermediates like 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with activated piperidine derivatives. Key steps include:

  • Cyclopropane ring formation : Using cyclopropanating agents under anhydrous conditions.
  • Piperidine coupling : Employing carbodiimide-mediated coupling to attach the triazole-piperidine moiety to the oxobutanoate backbone.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and HPLC for final purity validation (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify proton environments (e.g., cyclopropyl CH2 at δ 0.8–1.2 ppm, piperidine NH at δ 2.5–3.0 ppm) and carbon shifts (e.g., carbonyl at 170–175 ppm) .
  • HPLC : With a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) .
  • Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 403.18) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during synthesis (e.g., 27% vs. 86% for analogous compounds)?

  • Analysis : Yield variations often arise from:

  • Steric hindrance : Bulky substituents (e.g., 4-bromophenyl in ) reduce coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for dehalogenation) can enhance yields .
    • Mitigation : Use design of experiments (DoE) to screen solvent/catalyst combinations and monitor intermediates via TLC .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Pharmacophore modeling : Identify critical moieties (e.g., triazole ring for hydrogen bonding, cyclopropyl for lipophilicity) using software like Schrödinger’s Phase .
  • Analog synthesis : Modify the piperidine (e.g., substituent at position 4) or oxobutanoate ester (e.g., ethyl vs. methyl) to assess bioactivity changes .
  • In silico docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases to predict binding modes .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Troubleshooting :

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may deshield protons due to hydrogen bonding .
  • Dynamic processes : Variable-temperature NMR can resolve tautomerization (e.g., keto-enol equilibria in triazole rings) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of bond angles and stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.